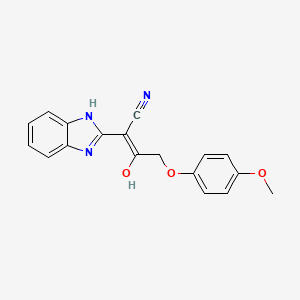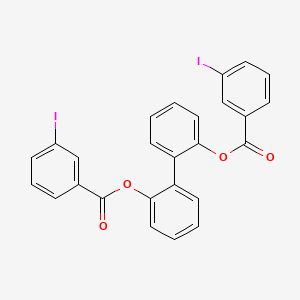
Biphenyl-2,2'-diyl bis(3-iodobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-2,2’-diyl bis(3-iodobenzoate) is an organic compound that consists of a biphenyl core with two 3-iodobenzoate groups attached at the 2,2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl bis(3-iodobenzoate) typically involves the reaction of biphenyl-2,2’-diol with 3-iodobenzoic acid or its derivatives. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Biphenyl-2,2’-diyl bis(3-iodobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 3-iodobenzoate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The biphenyl core can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield biphenyl-2,2’-diyl bis(3-aminobenzoate) .
Aplicaciones Científicas De Investigación
Biphenyl-2,2’-diyl bis(3-iodobenzoate) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of biphenyl-2,2’-diyl bis(3-iodobenzoate) depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other proteins involved in biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-2,2’-diyl bis(4-iodobenzoate): Similar structure but with iodine atoms at the 4-position of the benzoate groups.
Biphenyl-2,2’-diyl bis(3-bromobenzoate): Similar structure but with bromine atoms instead of iodine.
Biphenyl-2,2’-diyl bis(3-chlorobenzoate): Similar structure but with chlorine atoms instead of iodine.
Uniqueness
Biphenyl-2,2’-diyl bis(3-iodobenzoate) is unique due to the presence of iodine atoms, which can participate in specific types of chemical reactions, such as halogen bonding and substitution reactions. This makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C26H16I2O4 |
|---|---|
Peso molecular |
646.2 g/mol |
Nombre IUPAC |
[2-[2-(3-iodobenzoyl)oxyphenyl]phenyl] 3-iodobenzoate |
InChI |
InChI=1S/C26H16I2O4/c27-19-9-5-7-17(15-19)25(29)31-23-13-3-1-11-21(23)22-12-2-4-14-24(22)32-26(30)18-8-6-10-20(28)16-18/h1-16H |
Clave InChI |
ZTASMRZGSQSHFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)I)OC(=O)C4=CC(=CC=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884221.png)
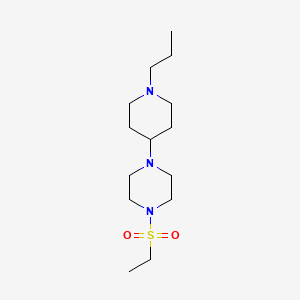
![1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10884230.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)
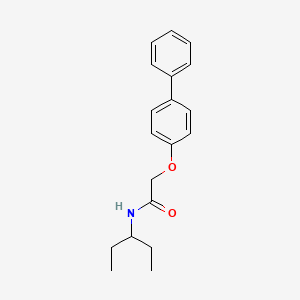
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10884246.png)
![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
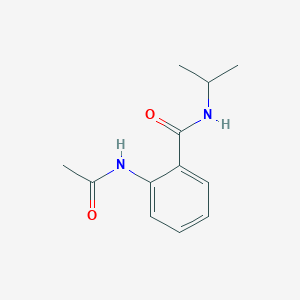
![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
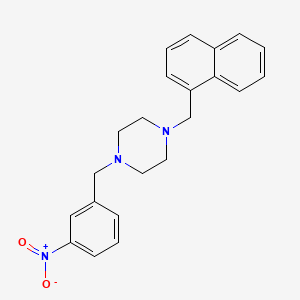
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)
